4-Bromo-3'-chloro-1,1'-biphenyl
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-Bromo-3’-chloro-1,1’-biphenyl consists of two phenyl rings connected by a single bond. The bromine and chlorine atoms are positioned ortho to each other on one of the phenyl rings. The compound’s IUPAC name is 3-bromo-4’-chloro-1,1’-biphenyl . The InChI code for this compound is HUHYFZSUBKNCJM-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthetic Organic Chemistry
Biphenyl compounds, including 4-Bromo-3’-chloro-1,1’-biphenyl, are considered a fundamental backbone in synthetic organic chemistry . They undergo several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
Axial Chirality
The existence of axial chirality in biaryl compounds like 4-Bromo-3’-chloro-1,1’-biphenyl is an interesting area of study . Atropisomerism, a type of axial chirality in biphenyl molecules, is also discussed .
Biological and Medicinal Applications
Biphenyl structures play a crucial role in active pharmaceutical ingredients (APIs) . A large number of biphenyl derivatives are patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
Organic Light-Emitting Diodes (OLEDs)
Biphenyl derivatives are used to produce fluorescent layers in organic light-emitting diodes (OLEDs) .
Liquid Crystals
Biphenyl derivatives serve as building blocks for basic liquid crystals .
Agriculture
Mechanism of Action
Pharmacokinetics
The bioavailability of this compound may be influenced by factors such as its lipophilicity and the presence of transport proteins .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-3’-chloro-1,1’-biphenyl. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s solubility, stability, and interactions with its targets. For example, the compound is stored at room temperature and is stable under dry conditions . It is also important to note that this compound is classified as hazardous, with potential risks to the environment .
properties
IUPAC Name |
1-bromo-4-(3-chlorophenyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrCl/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPIZWLJNVVCRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrCl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3'-chloro-1,1'-biphenyl |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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